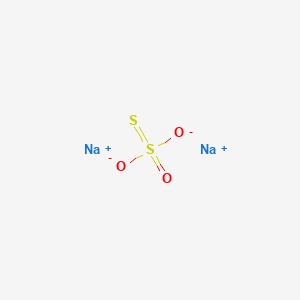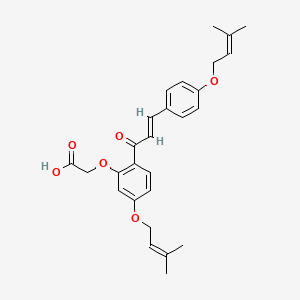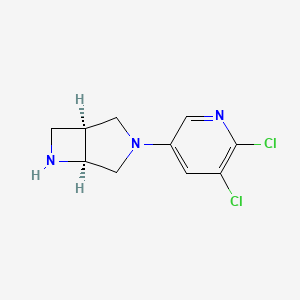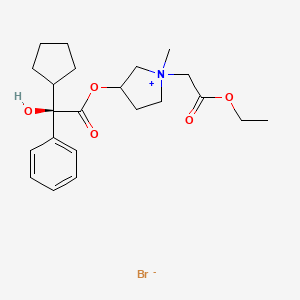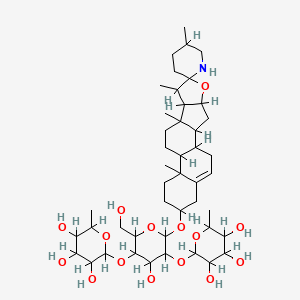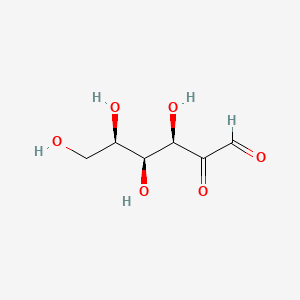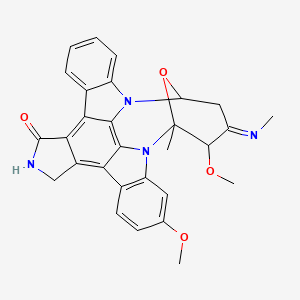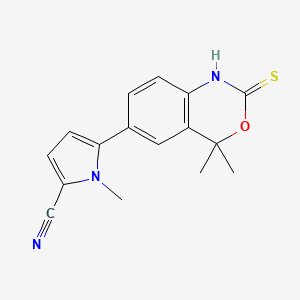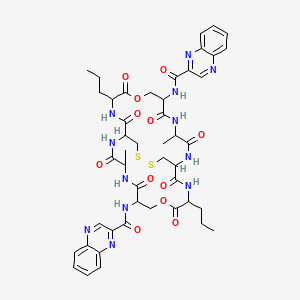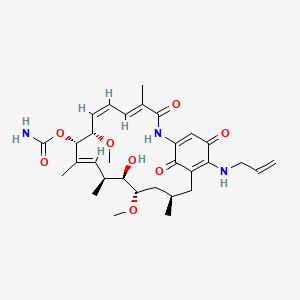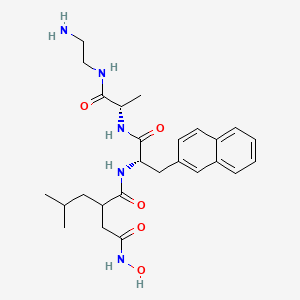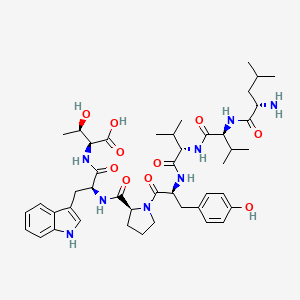
Spinorphin
Descripción general
Descripción
Spinorphin es un péptido opioide endógeno no clásico de la familia de la hemorfina. Fue aislado por primera vez de la médula espinal bovina y actúa como un regulador de las encefalinasas, una clase de enzimas que descomponen los péptidos de encefalina endógenos . This compound es un heptapéptido con la secuencia de aminoácidos Leucil-Valil-Valil-Tirosil-Prolil-Triptofílico-Treonina . Se ha observado que posee propiedades antinociceptivas, antialodínicas y antiinflamatorias .
Aplicaciones Científicas De Investigación
Spinorphin tiene numerosas aplicaciones de investigación científica. Se ha estudiado por sus posibles efectos terapéuticos en varios campos, incluyendo la química, la biología, la medicina y la industria. En medicina, this compound ha mostrado promesas como anticonvulsivo, con estudios que demuestran su capacidad para inhibir la propagación de convulsiones y elevar el umbral convulsivo . También exhibe propiedades antibacterianas y antifúngicas, lo que lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos . Además, se ha investigado this compound por su actividad antioxidante, que podría tener implicaciones para el tratamiento de enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
El mecanismo de acción de Spinorphin implica su interacción con varios objetivos moleculares y vías. This compound actúa como un antagonista del receptor P2X3 y como un débil agonista/antagonista parcial del receptor FP1 . También inhibe las enzimas aminopeptidasa N, dipeptidil peptidasa III, enzima convertidora de angiotensina y endopeptidasa neutra, que están involucradas en la degradación de los péptidos de encefalina . El mecanismo exacto por el cual this compound ejerce sus efectos no está completamente dilucidado, pero su capacidad para modular estas enzimas y receptores contribuye a su actividad biológica .
Análisis Bioquímico
Biochemical Properties
Spinorphin interacts with various enzymes, proteins, and other biomolecules. The restructuring of the amino acid sequences and aromatic bonds, which is related to the formation of intermolecular hydrogen bonds between tyrosyl groups and the hydantoin moiety, results in changes in peptide morphology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Both this compound analog peptides with Ph and Dm groups showed activity against all three phases of the seizure in the intravenous Pentylenetetrazole Seizure (ivPTZ) test . This suggests that hydantoin residues do not play a crucial role in the structure of this compound compounds and in determining the potency to raise the seizure threshold .
Métodos De Preparación
Los péptidos de Spinorphin se pueden sintetizar utilizando un método de fase sólida con química Fmoc (9-fluorenilmetoxi-carbonilo) . Este método implica la adición gradual de aminoácidos protegidos a un soporte sólido, seguida de la desprotección y la escisión del soporte. Los péptidos resultantes se purifican y caracterizan utilizando diversas técnicas, como microscopía electrónica de barrido, espectroscopia UV-Vis, espectroscopia de fluorescencia y espectroscopia infrarroja .
Análisis De Reacciones Químicas
Spinorphin experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, se ha sintetizado y caracterizado this compound conjugado con derivados de 5,5'-dimetil y 5,5'-difenil hidantoína .
Comparación Con Compuestos Similares
Spinorphin es único entre los péptidos opioides debido a su secuencia específica de aminoácidos y su capacidad para inhibir las enzimas que degradan la encefalina. Compuestos similares incluyen otras hemorfinas y encefalinas, que también poseen actividad similar a la de los opioides e interactúan con objetivos moleculares similares. La secuencia distinta y las propiedades inhibitorias de this compound lo distinguen de estos péptidos relacionados .
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFNVGZIMFBQB-DYDSHOKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160105 | |
| Record name | Spinorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137201-62-8 | |
| Record name | Spinorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




